molecular formula C14H11FO3 B572112 4-(2-Fluoro-5-methoxyphenyl)benzoic acid CAS No. 1261896-38-1

4-(2-Fluoro-5-methoxyphenyl)benzoic acid

Cat. No. B572112
M. Wt: 246.237
InChI Key: YNZGMSBGLAIBNE-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methoxyphenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO3 . It has a molecular weight of 246.24 .


Molecular Structure Analysis

The InChI code for 4-(2-Fluoro-5-methoxyphenyl)benzoic acid is 1S/C14H11FO3/c1-18-11-6-7-13 (15)12 (8-11)9-2-4-10 (5-3-9)14 (16)17/h2-8H,1H3, (H,16,17) . This indicates the presence of a methoxy group (OCH3) and a carboxylic acid group (CO2H) in the molecule.

Scientific Research Applications

  • Chemical Synthesis

    • Application : “4-(2-Fluoro-5-methoxyphenyl)benzoic acid” is a chemical compound used in the field of chemical synthesis .
  • Synthesis of m-Aryloxy Phenols

    • Application : In a research paper, it was mentioned that a compound similar to “4-(2-Fluoro-5-methoxyphenyl)benzoic acid”, specifically “4-(3-hydroxyphenoxy) benzoic acid”, was synthesized from “4-(3-methoxyphenoxy) benzoic acid” by refluxing it with 48% hydrogen bromide in acetic acid . This suggests that “4-(2-Fluoro-5-methoxyphenyl)benzoic acid” could potentially be used in a similar manner.
    • Method of Application : The method involves refluxing “4-(3-methoxyphenoxy) benzoic acid” with 48% hydrogen bromide in acetic acid .
    • Results or Outcomes : The outcome of this procedure was the successful synthesis of “4-(3-hydroxyphenoxy) benzoic acid” from "4-(3-methoxyphenoxy) benzoic acid" .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Application : This compound could potentially be used in Suzuki-Miyaura cross-coupling reactions .
    • Method of Application : The Suzuki-Miyaura reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. In this reaction, a boronic acid or ester is coupled with an aryl or vinyl halide .
    • Results or Outcomes : The outcome of this procedure would be the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .
  • Treatment of Alzheimer’s Disease

    • Application : A compound similar to “4-(2-Fluoro-5-methoxyphenyl)benzoic acid”, specifically “3-Fluoro-4-methoxybenzoic acid”, can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .
    • Method of Application : The method involves Fischer esterification, a special type of esterification by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst .
    • Results or Outcomes : The outcome of this procedure was the successful synthesis of esters with ligustrazine moiety, which could potentially be used for the treatment of Alzheimer’s disease .
  • Friedel-Crafts Alkylation
    • Application : This compound could potentially be used in Friedel-Crafts alkylation reactions .
    • Method of Application : The Friedel-Crafts alkylation is a type of electrophilic aromatic substitution reaction that involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst .
    • Results or Outcomes : The outcome of this procedure would be the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .

properties

IUPAC Name

4-(2-fluoro-5-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-6-7-13(15)12(8-11)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZGMSBGLAIBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683294
Record name 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-5-methoxyphenyl)benzoic acid

CAS RN

1261896-38-1
Record name 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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